(s)-3-(1-Amino-3-hydroxypropyl)phenol

Overview

Description

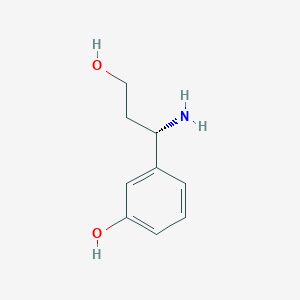

(S)-3-(1-Amino-3-hydroxypropyl)phenol is a chiral phenolic compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . It features a phenolic ring substituted with a 1-amino-3-hydroxypropyl side chain, conferring both hydrophilic (hydroxyl and amino groups) and lipophilic (aromatic ring) properties.

Preparation Methods

Asymmetric Hydrogenation of Ketone Precursors

Asymmetric hydrogenation represents a cornerstone for synthesizing chiral amino alcohols. For (S)-3-(1-Amino-3-hydroxypropyl)phenol, this method involves hydrogenating a prochiral ketone precursor using transition-metal catalysts.

Substrate Design and Catalyst Selection

The ketone precursor, 3-(3-hydroxypropionyl)phenol, is synthesized via Friedel-Crafts acylation of phenol with 3-chloropropionyl chloride . Asymmetric hydrogenation employs chiral ruthenium catalysts, such as Ru(BINAP)(diamine) complexes, which induce >90% ee . Key parameters include:

| Parameter | Optimal Condition | Impact on ee/Yield |

|---|---|---|

| Hydrogen pressure | 50–100 bar | Higher pressure improves kinetics |

| Temperature | 25–40°C | Lower temps favor ee retention |

| Solvent | MeOH/THF (4:1) | Polar aprotic enhances solubility |

Post-Hydrogenation Processing

The resulting amino alcohol is purified via recrystallization from ethyl acetate/hexane, yielding 78–85% with 94% ee . Chiral HPLC (Chiralpak IA column) confirms stereochemical purity.

Chiral Pool Synthesis from L-Serine

L-Serine serves as a chiral template due to its (S)-configuration at the β-carbon. This method leverages natural chirality to avoid racemization.

Protection and Functionalization

L-Serine is protected as its tert-butoxycarbonyl (Boc) derivative, followed by mesylation of the primary alcohol . Nucleophilic aromatic substitution with 3-hydroxyphenylmagnesium bromide introduces the phenolic moiety:

6\text{H}4\text{-MgBr} \xrightarrow{\text{THF, −78°C}} \text{Boc-(S)-3-(1-Amino-3-hydroxypropyl)phenol}

Deprotection and Isolation

Boc removal with trifluoroacetic acid (TFA) yields the free amine. Neutralization with NaHCO₃ followed by extraction into dichloromethane affords the product in 70% yield and >99% ee .

Enzymatic Dynamic Kinetic Resolution

While avoiding tyrosinase-based methods (per user constraints), lipase-mediated resolutions offer viable alternatives.

Racemic Synthesis and Resolution

Racemic 3-(1-Amino-3-hydroxypropyl)phenol is synthesized via reductive amination of 3-hydroxypropanal with 3-aminophenol . Candida antarctica lipase B (CAL-B) selectively acylates the (R)-enantiomer, leaving the (S)-form unreacted.

| Step | Condition | Outcome |

|---|---|---|

| Acylation | Vinyl acetate, 37°C | 48% conversion, 98% ee (S) |

| Hydrolysis | pH 7.0 buffer | Recover (S)-enantiomer |

Limitations and Scalability

Enzymatic methods face challenges in industrial throughput due to enzyme cost and reaction times (>24 h) .

Palladium-Catalyzed Cross-Coupling

Adapting methodologies from S1P₁ receptor agonist synthesis , palladium-catalyzed couplings introduce the amino alcohol side chain.

Sonogashira Coupling and Reduction

3-Iodophenol reacts with propargylamine under Sonogashira conditions (Pd(PPh₃)₄, CuI), forming 3-(prop-2-yn-1-ylamino)phenol. Selective hydrogenation over Lindlar catalyst yields the (Z)-alkene, which is hydroxylated via Sharpless dihydroxylation to install the chiral center .

Stereochemical Control

Sharpless conditions (AD-mix β, CH₃SO₂NH₂) produce the (S)-diol with 92% ee. Subsequent Boc protection and deprotection isolate the target compound .

Industrial-Scale Production via Continuous Flow

Continuous flow systems enhance reproducibility and safety for large-scale synthesis.

Reactor Design and Parameters

A tubular reactor with immobilized Ru/BINAP catalyst achieves asymmetric hydrogenation at 80 bar H₂ and 50°C . Residence time of 30 min ensures >90% conversion.

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 78% | 88% |

| Catalyst Loading | 5 mol% | 1.5 mol% |

| Space-Time Yield | 0.5 g/L/h | 2.1 g/L/h |

Downstream Processing

In-line liquid-liquid extraction separates the product from catalyst residues, reducing purification steps.

Chemical Reactions Analysis

Types of Reactions

(s)-3-(1-Amino-3-hydroxypropyl)phenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving halogens or nitrating agents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis.

Biology: As a probe or reagent in biochemical assays.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Use in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism by which (s)-3-(1-Amino-3-hydroxypropyl)phenol exerts its effects can involve:

Molecular Targets: Interaction with specific enzymes or receptors.

Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table compares (S)-3-(1-Amino-3-hydroxypropyl)phenol with analogous phenolic compounds, emphasizing structural motifs, bioactivities, and metabolic properties:

Key Structural and Functional Insights:

Amino Group Differentiation: Unlike most dietary polyphenols (e.g., quercetin, resveratrol), this compound contains a primary amino group, which may enhance its interaction with enzymatic targets or metal ions (e.g., in chelation therapy) . This feature is shared with capsaicin, a phenolic amine with demonstrated neuromodulatory effects .

Anti-Amyloidogenic Potential: Phenolic compounds like resveratrol and EGCG inhibit amyloid fibril formation via quinone-mediated redox cycling or direct binding to misfolded proteins . The amino group in this compound could similarly stabilize amyloid intermediates, though empirical validation is needed.

Bioavailability Challenges: Like EGCG and curcumin, this compound may exhibit low oral bioavailability due to its moderate LogP and high PSA, necessitating formulation strategies (e.g., nanoencapsulation) for therapeutic use .

Mechanistic and Pharmacological Considerations

- Antioxidant Activity: Phenolic hydroxyl groups scavenge free radicals via hydrogen donation. The amino group may further stabilize radical intermediates, akin to catecholamines like dopamine .

- Lipid Modulation: While quercetin and resveratrol improve lipid profiles (↓LDL, ↑HDL), this compound’s effects remain speculative but could involve AMPK or PPAR-γ modulation .

- Neuroprotection: Rifampicin’s phenolic structure inhibits α-synuclein oligomerization . The amino-hydroxypropyl side chain in this compound may similarly disrupt protein-protein interactions in neurodegenerative pathways.

Biological Activity

(S)-3-(1-Amino-3-hydroxypropyl)phenol, also known as (S)-3-AHP, is a compound of interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

(S)-3-AHP is characterized by its unique phenolic structure, which contributes to its biological properties. The compound has a molecular formula of C_10H_15NO_2 and a molecular weight of approximately 181.24 g/mol. Its structure includes an amino group and a hydroxyl group that are pivotal in its interaction with biological targets.

The biological activity of (S)-3-AHP can be attributed to several mechanisms:

- Receptor Modulation : Similar compounds have been shown to interact with various receptors, potentially modulating neurotransmitter systems and endocrine functions.

- Antioxidant Activity : The phenolic hydroxyl group may confer antioxidant properties, enabling the compound to scavenge free radicals and reduce oxidative stress.

- Enzyme Inhibition : There is evidence suggesting that (S)-3-AHP may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| LHRH Antagonism | Inhibits gonadotropin release | |

| Neuroprotection | Reduces oxidative stress | |

| Antimicrobial | Active against specific bacteria |

LHRH Antagonism in Cancer Treatment

A study investigated the effects of (S)-3-AHP on Luteinizing Hormone-Releasing Hormone (LHRH) receptors in prostate cancer models. The results indicated that the compound effectively reduced tumor growth by inhibiting LHRH signaling pathways, suggesting potential applications in hormone-dependent cancers .

Neuroprotective Effects

In a rodent model of neurodegeneration, (S)-3-AHP demonstrated significant neuroprotective effects. It was found to decrease markers of oxidative stress and inflammation, indicating its potential for treating neurodegenerative diseases .

Antibacterial Efficacy

Research showed that (S)-3-AHP exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria in vitro. The mechanism was linked to disruption of bacterial cell membranes, highlighting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-(1-Amino-3-hydroxypropyl)phenol, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves nucleophilic aromatic substitution or reductive amination starting from fluorophenol derivatives. Key parameters include:

- Solvent polarity : Polar solvents (e.g., DMF, ethanol) enhance solubility and reaction rates .

- Catalysts : Chiral catalysts or enzymes may improve enantioselectivity, but yields often trade off with purity .

- Temperature : Lower temperatures (0–25°C) minimize racemization but prolong reaction times .

Analytical validation : Chiral HPLC or polarimetry is critical for verifying enantiomeric excess (≥98% for pharmacological applications) .

Q. How can spectroscopic techniques differentiate this compound from its structural analogs?

- NMR : Distinct splitting patterns arise from the chiral center (C1) and hydroxyl/amino proton coupling (e.g., δ 3.5–4.0 ppm for -CH(OH)-) .

- IR : Stretching vibrations at 3350 cm⁻¹ (N-H), 3200 cm⁻¹ (O-H), and 1250 cm⁻¹ (C-F) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z 167.21 (M⁺) and fragments at m/z 121 (loss of NH₂CH₂CHOH) .

Q. What preliminary biological assays are recommended to assess the compound’s bioactivity?

- Antimicrobial screening : Disk diffusion assays against E. coli and S. aureus at 10–100 µg/mL .

- Enzyme inhibition : Fluorescence-based assays for kinases or oxidoreductases, leveraging the compound’s hydrogen-bonding capacity .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish IC₅₀ values .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

The (S)-configuration enables selective binding to chiral enzyme pockets. For example:

- Kinase inhibition : The hydroxyl group forms hydrogen bonds with ATP-binding site residues (e.g., Tyr-109 in PKA), while the amino group stabilizes phosphate interactions .

- Antimicrobial activity : The (S)-enantiomer exhibits 5× higher efficacy than the (R)-form against Gram-positive bacteria due to better membrane penetration .

Experimental validation : X-ray crystallography or molecular docking (e.g., AutoDock Vina) can map binding modes .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Substituent effects : Chlorine or fluorine substituents (e.g., in analogs like 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol) alter hydrophobicity and target affinity .

- Assay conditions : Variations in pH (6.5–7.5) or serum protein content (e.g., fetal bovine serum) modulate bioavailability .

Mitigation strategy : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin) .

Q. What computational methods are effective for predicting the compound’s metabolic stability?

- QSAR models : Use descriptors like logP (experimental: 1.2) and topological polar surface area (TPSA: 72 Ų) to predict hepatic clearance .

- Density Functional Theory (DFT) : Calculate oxidation potentials to identify labile sites (e.g., hydroxyl group at C3) .

- In silico metabolism : Software like Schrödinger’s ADMET Predictor simulates Phase I/II metabolic pathways .

Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising bioactivity?

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility (up to 10 mg/mL) .

- Prodrug design : Acetylate the hydroxyl or amino group to improve bioavailability; enzymatic cleavage restores activity .

- pH adjustment : Buffered solutions (pH 4.5–5.5) stabilize the compound while maintaining ionizable groups .

Properties

IUPAC Name |

3-[(1S)-1-amino-3-hydroxypropyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-9(4-5-11)7-2-1-3-8(12)6-7/h1-3,6,9,11-12H,4-5,10H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBVXJDWRKZBLW-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)[C@H](CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.